molecular formula C27H31ClN6O2 B11414536 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11414536
M. Wt: 507.0 g/mol
InChI Key: YYEKVCFBGZQIEX-UHFFFAOYSA-N
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Description

1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazoloquinazoline core, a piperazine ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the 5-chloro-2-methylphenyl group.

Chemical Reactions Analysis

1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared to other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C27H31ClN6O2

Molecular Weight

507.0 g/mol

IUPAC Name

1-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C27H31ClN6O2/c1-18(2)17-33-26(36)21-6-4-5-7-22(21)34-24(29-30-27(33)34)10-11-25(35)32-14-12-31(13-15-32)23-16-20(28)9-8-19(23)3/h4-9,16,18H,10-15,17H2,1-3H3

InChI Key

YYEKVCFBGZQIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C

Origin of Product

United States

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